[2,6-Dimethyl-4-(3-[2-(Z-amino)-ethylcarbamoyl]-propoxy)-benzenesulfonyl]-Dap(Boc)-OMe
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Overview
Description
[2,6-Dimethyl-4-(3-[2-(Z-amino)-ethylcarbamoyl]-propoxy)-benzenesulfonyl]-Dap(Boc)-OMe is a complex organic compound that features a benzenesulfonyl group, a carbamoyl group, and a tert-butoxycarbonyl (Boc) protected amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,6-Dimethyl-4-(3-[2-(Z-amino)-ethylcarbamoyl]-propoxy)-benzenesulfonyl]-Dap(Boc)-OMe typically involves multiple steps:
Formation of the Benzenesulfonyl Intermediate: The initial step involves the sulfonylation of 2,6-dimethylphenol with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Attachment of the Propoxy Group: The intermediate is then reacted with 3-bromopropanol under basic conditions to introduce the propoxy group.
Carbamoylation: The resulting compound undergoes carbamoylation with 2-(Z-amino)-ethyl isocyanate to form the carbamoyl derivative.
Introduction of the Boc-Protected Amino Acid: Finally, the compound is coupled with Boc-protected Dap (diaminopropionic acid) using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzenesulfonyl group, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The propoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride and an alkyl halide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various alkylated derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, [2,6-Dimethyl-4-(3-[2-(Z-amino)-ethylcarbamoyl]-propoxy)-benzenesulfonyl]-Dap(Boc)-OMe can be used as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of novel compounds.
Biology and Medicine
This compound’s structure suggests potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor modulators. The Boc-protected amino acid moiety is often used in peptide synthesis, which is crucial for developing peptide-based drugs.
Industry
In the pharmaceutical industry, this compound could be used in the development of new therapeutic agents. Its ability to undergo various chemical reactions makes it a versatile intermediate in drug synthesis.
Mechanism of Action
The mechanism by which [2,6-Dimethyl-4-(3-[2-(Z-amino)-ethylcarbamoyl]-propoxy)-benzenesulfonyl]-Dap(Boc)-OMe exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
[2,6-Dimethyl-4-(3-[2-aminoethylcarbamoyl]-propoxy)-benzenesulfonyl]-Dap(Boc)-OMe: Similar structure but without the Z-configuration in the amino group.
[2,6-Dimethyl-4-(3-[2-(N-methylamino)-ethylcarbamoyl]-propoxy)-benzenesulfonyl]-Dap(Boc)-OMe: Contains a methylated amino group.
Uniqueness
The unique feature of [2,6-Dimethyl-4-(3-[2-(Z-amino)-ethylcarbamoyl]-propoxy)-benzenesulfonyl]-Dap(Boc)-OMe is the Z-configuration of the amino group, which can influence its reactivity and interaction with biological targets. This configuration can lead to different biological activities compared to its E-configuration or non-configured analogs.
Properties
IUPAC Name |
methyl 2-[[2,6-dimethyl-4-[4-oxo-4-[2-(phenylmethoxycarbonylamino)ethylamino]butoxy]phenyl]sulfonylamino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H44N4O10S/c1-21-17-24(43-16-10-13-26(36)32-14-15-33-29(38)44-20-23-11-8-7-9-12-23)18-22(2)27(21)46(40,41)35-25(28(37)42-6)19-34-30(39)45-31(3,4)5/h7-9,11-12,17-18,25,35H,10,13-16,19-20H2,1-6H3,(H,32,36)(H,33,38)(H,34,39) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOJNRVBAOUYHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)NC(CNC(=O)OC(C)(C)C)C(=O)OC)C)OCCCC(=O)NCCNC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H44N4O10S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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